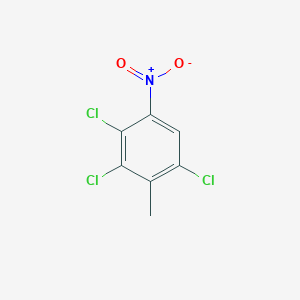

2,3,5-Trichloro-4-methyl-nitrobenzene, 98%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3,5-Trichloro-4-methyl-nitrobenzene is a synthetic intermediate that is mainly used as the starting material in the synthesis of third-generation quinolone antibacterial drugs . It has a linear formula of Cl3C6H2NO2 and a molecular weight of 226.44 .

Synthesis Analysis

New energetic fully-substituted polynitrobenzene derivatives were synthesized via the reaction of 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB) with 1,2,4-triazole followed by the nucleophilic substitution of the halo groups by aqueous ammonia or sodium azide .Molecular Structure Analysis

The molecular structure of 2,3,5-Trichloro-4-methyl-nitrobenzene can be represented by the SMILES string [O-]N+c1ccc(Cl)c(Cl)c1Cl . The nitro group, −NO2, is a hybrid of two equivalent resonance structures .Chemical Reactions Analysis

The nitration of methylbenzene with a mixture of concentrated nitric and sulphuric acids gives both 2-nitromethylbenzene and 4-nitromethylbenzene . Methyl groups are said to be 2,4-directing .Physical And Chemical Properties Analysis

2,3,5-Trichloro-4-methyl-nitrobenzene has a melting point of 53-56 °C (lit.) . It has high dipole moments, which fall between 3.5D and 4.0D, depending upon the nature of R .科学研究应用

Synthesis of Polynitrobenzene Derivatives

2,3,5-Trichloro-4-methyl-nitrobenzene can be used in the synthesis of fully-substituted polynitrobenzene derivatives. These derivatives are synthesized via the reaction of 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB) with 1,2,4-triazole followed by the nucleophilic substitution of the halo groups by aqueous ammonia or sodium azide . These compounds have high heat of formation and reasonable detonation velocities and pressures .

High-Energy Materials

The synthesized polynitrobenzene derivatives exhibit good thermal stability and low impact sensitivity, which are both superior to that of TNT . This makes 2,3,5-Trichloro-4-methyl-nitrobenzene a valuable compound in the research and development of high-energy materials .

Stable Radical Synthesis

2,3,5-Trichloro-4-methyl-nitrobenzene can potentially be used in the synthesis of stable radicals. For instance, a novel stable radical of the TTM series was synthesized, and its strong electron acceptor ability was tested .

Chemical Analysis

This compound can be used in chemical analysis. For example, LCMS (Liquid Chromatography-Mass Spectrometry) was performed using a related compound .

Research on Electron Paramagnetic Resonance

The compound can be used in research on electron paramagnetic resonance. The electron paramagnetic resonance properties of a novel stable radical of the TTM series were reported .

Electrochemical Studies

2,3,5-Trichloro-4-methyl-nitrobenzene can be used in electrochemical studies. The electrochemical properties of a novel stable radical of the TTM series were studied .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

1,3,4-trichloro-2-methyl-5-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl3NO2/c1-3-4(8)2-5(11(12)13)7(10)6(3)9/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTVOUBBPNUZDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1Cl)Cl)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,4-Trichloro-2-methyl-5-nitrobenzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B6358684.png)

![4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6358692.png)

![2-Bromo-3H-imidazo[4,5-c]pyridine](/img/structure/B6358697.png)